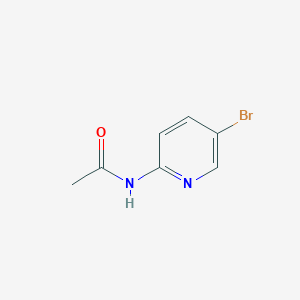

2-Acetamido-5-bromopyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFCOXATGBYERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303622 | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-97-3 | |

| Record name | 7169-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromopyridine, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative. Due to its chemical structure, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. An understanding of its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction optimization, and purification. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value |

| CAS Number | 7169-97-3 |

| Molecular Formula | C₇H₇BrN₂O |

| Molecular Weight | 215.05 g/mol |

| Melting Point | 175-179 °C |

| Boiling Point | 372.2 °C at 760 mmHg |

| Density | 1.63 g/cm³ |

| Flash Point | 178.9 °C |

| Refractive Index | 1.619 |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The temperature is increased rapidly to approximately 15-20 °C below the expected melting point (around 175 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination (High-Temperature Compounds)

Due to its high boiling point, the determination for this compound requires a method suitable for high temperatures. The distillation method is appropriate if a sufficient quantity of the substance is available.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Setup: A simple distillation apparatus is assembled. A small quantity (e.g., 5-10 mL) of molten this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Equilibrium: The liquid is brought to a boil, and the vapor is allowed to rise and equilibrate with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Measurement: The temperature is recorded when it stabilizes, and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction media.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure (Qualitative):

-

Solvent Addition: To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of this compound to each test tube.

-

Mixing: Vigorously shake or vortex each tube for approximately 1-2 minutes.

-

Observation: Observe each tube for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation of this compound.

1. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Spectroscopy-grade potassium bromide (KBr)

Procedure:

-

Sample Preparation: A small amount (1-2 mg) of this compound is finely ground with approximately 100-200 mg of dry KBr in an agate mortar.

-

Pellet Formation: The homogenous mixture is transferred to a pellet die and compressed using a hydraulic press to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Volumetric flasks and pipettes

-

Deuterated solvent (e.g., DMSO-d₆, due to the potential for lower solubility in CDCl₃)

Procedure:

-

Sample Preparation: A precise amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a small vial.

-

Transfer: The solution is transferred to a clean, dry NMR tube.

-

Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences.

3. Mass Spectrometry (MS)

Apparatus:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample like this compound, a direct insertion probe may be used, where the sample is heated to induce vaporization.

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons, causing them to ionize and fragment.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Synthesis and Purification Workflow

This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine, through an acylation reaction. The following diagram illustrates a general workflow for its synthesis and subsequent purification.

Conclusion

This technical guide provides essential data on the physical properties of this compound and outlines standard methodologies for their experimental determination. The provided information is intended to support researchers and professionals in the effective and safe handling of this compound in various synthetic and developmental applications. The synthesis workflow diagram offers a clear visual representation of the key stages involved in its preparation and purification, further aiding in laboratory process design.

2-Acetamido-5-bromopyridine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-bromopyridine, a key chemical intermediate in the synthesis of various biologically active compounds. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents a detailed experimental protocol for its synthesis and discusses its role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Structure and Nomenclature

This compound, a substituted pyridine derivative, is characterized by an acetamido group at the second position and a bromine atom at the fifth position of the pyridine ring.

Chemical Structure:

The formal IUPAC name for this compound is N-(5-bromopyridin-2-yl)acetamide . It is also known by several synonyms, including 2-Acetylamino-5-bromopyridine and 5-Bromo-2-acetamidopyridine.

Physicochemical Properties

A summary of the key quantitative data for N-(5-bromopyridin-2-yl)acetamide is presented in the table below, providing a valuable resource for experimental design and computational modeling.

| Property | Value | Reference |

| IUPAC Name | N-(5-bromopyridin-2-yl)acetamide | PubChem |

| Synonyms | This compound, 2-Acetylamino-5-bromopyridine | CymitQuimica[1] |

| CAS Number | 7169-97-3 | Boron Molecular[2] |

| Molecular Formula | C₇H₇BrN₂O | PubChem |

| Molecular Weight | 215.05 g/mol | Benchchem[3] |

| Appearance | White to off-white solid | Benchchem[3] |

| Melting Point | 184-186 °C | ChemicalBook |

| Solubility | Soluble in methanol | Santa Cruz Biotechnology |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.28 (d, J=2.4 Hz, 1H), 8.10 (d, J=8.8 Hz, 1H), 7.85 (br s, 1H), 7.72 (dd, J=8.8, 2.4 Hz, 1H), 2.20 (s, 3H) | The Royal Society of Chemistry[4] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 168.9, 150.3, 147.2, 141.2, 115.5, 110.4, 24.8 | The Royal Society of Chemistry[4] |

Experimental Protocols

Synthesis of N-(5-bromopyridin-2-yl)acetamide

This protocol outlines a standard laboratory procedure for the synthesis of N-(5-bromopyridin-2-yl)acetamide from 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in pyridine.

-

Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(5-bromopyridin-2-yl)acetamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Role in Drug Discovery and Development

N-(5-bromopyridin-2-yl)acetamide serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the field of oncology. The pyridine and acetamide moieties provide reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Precursor for Kinase Inhibitors

The 2-aminopyridine scaffold, present in N-(5-bromopyridin-2-yl)acetamide, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] By targeting the ATP-binding pocket of specific kinases, inhibitors can block their activity and disrupt cancer cell proliferation and survival.

The general workflow for utilizing N-(5-bromopyridin-2-yl)acetamide in the synthesis of kinase inhibitors is depicted in the following diagram.

References

- 1. N-(5-Bromopyridin-2-yl)acetamide | CymitQuimica [cymitquimica.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Acetamido-5-bromopyridine from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-acetamido-5-bromopyridine, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the N-acetylation of 2-aminopyridine to form 2-acetamidopyridine, which is subsequently brominated to yield the target compound. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate its application in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

N-Acetylation: The exocyclic amino group of 2-aminopyridine is protected via acetylation, typically using acetic anhydride. This step deactivates the amino group and directs the subsequent electrophilic substitution.

-

Electrophilic Bromination: The intermediate, 2-acetamidopyridine, undergoes regioselective bromination at the 5-position of the pyridine ring to produce this compound.

Quantitative Data Summary

The following tables summarize quantitative data from representative protocols for each step of the synthesis.

Table 1: N-Acetylation of 2-Aminopyridine

| Starting Material | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aminopyridine | Acetic Anhydride | Acetic Anhydride | < 60 | 1 | 95 | 99.2 | [1][2] |

| 2-Aminopyridine | Acetic Anhydride | Not Specified | Reflux | Not Specified | Not Specified | Not Specified | [3] |

| 2-Aminopyridine | Acetic Anhydride | Not Specified | 20-25 | Not Specified | 65 (for 2-amino-5-bromopyridine after hydrolysis) | Not Specified |[4] |

Table 2: Bromination of 2-Acetamidopyridine

| Starting Material | Brominating Agent | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reaction Time | Overall Yield (%)* | Reference |

|---|---|---|---|---|---|---|

| 2-Acetamidopyridine | Bromine (Br₂) | 1.1:1 | 50 | Not Specified | 66.5 | [3] |

| 2-Acetamidopyridine | Bromine (Br₂) | Not Specified | 45-55 | 2-3 hours | 65 | [4] |

| 2-Aminopyridine | NBS | 1.05:1 | 10 | 0.5 hours | 95 |[5] |

*Note: The overall yield in these references includes the initial acetylation step and, in one case, a final hydrolysis step.[3][4]

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Chemical synthesis pathway from 2-aminopyridine to this compound.

Caption: Generalized experimental workflow for the synthesis and purification.

Detailed Experimental Protocols

Step 1: N-Acetylation of 2-Aminopyridine to 2-Acetamidopyridine

This protocol is based on established, high-yielding methods.[1][2]

Materials:

-

2-Aminopyridine (e.g., 9.9 g, ~0.105 mol)[2]

-

Acetic Anhydride (e.g., 21 mL)[2]

-

Ethyl Acetate

-

Ice Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (9.9 g).[2] To this, add acetic anhydride (21 mL).[2]

-

Reaction: Stir the mixture. An exothermic reaction will occur. Use a water bath for cooling to maintain the temperature below 60 °C.[1][2] Stir the reaction for 1 hour. The progress can be monitored by Thin-Layer Chromatography (TLC).[1][2]

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride.[1][2]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.[1][2] Combine the organic layers and wash them sequentially with water and brine.[1]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-acetamidopyridine.[1][2] The typical yield is around 95% with a purity of 99.2%.[2]

Step 2: Bromination of 2-Acetamidopyridine

This protocol is adapted from multi-step synthesis procedures where 2-acetamidopyridine is brominated.[3][4]

Materials:

-

2-Acetamidopyridine (from Step 1)

-

Liquid Bromine (Br₂)

-

A suitable solvent (e.g., acetic acid)

-

Sodium Hydroxide solution

-

Round-bottom flask, magnetic stirrer, dropping funnel, heating mantle

Procedure:

-

Reaction Setup: Dissolve the crude 2-acetamidopyridine in a suitable solvent like acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Cool the solution and slowly add liquid bromine dropwise. A molar ratio of approximately 1.1 moles of bromine for every 1 mole of 2-acetamidopyridine is recommended to avoid over-bromination.[3]

-

Reaction: After the addition is complete, heat the reaction mixture to approximately 50-55 °C and maintain it for 2-3 hours.[3][4] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, carefully add water to the reaction mixture until all solids dissolve.[4] Neutralize the solution by adding a sodium hydroxide solution until a large amount of precipitate forms.[4]

-

Isolation and Purification: Continue to stir for approximately 30 minutes, then collect the solid product by suction filtration.[4] The crude this compound can be purified by recrystallization, for instance from ethanol, to yield the final product.[4] Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine as a significant impurity, which can be removed by washing with hot petroleum ether or by column chromatography.[5][6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 5. ijssst.info [ijssst.info]

- 6. benchchem.com [benchchem.com]

- 7. heteroletters.org [heteroletters.org]

Technical Guide: 2-Acetamido-5-bromopyridine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetamido-5-bromopyridine, a key building block in medicinal chemistry. It details the physicochemical properties, synthesis, and application of this compound, with a particular focus on its role as a crucial intermediate in the development of targeted cancer therapies, specifically BRAF inhibitors. This document includes detailed experimental protocols for its synthesis and subsequent derivatization via Suzuki-Miyaura cross-coupling, a pivotal reaction in modern drug discovery. Furthermore, it elucidates the implication of its derivatives in modulating the MAPK/ERK signaling pathway, a critical cascade in cell proliferation and survival.

Introduction

This compound, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative that has garnered significant attention in the pharmaceutical industry. Its structural features, particularly the bromine atom at the 5-position, make it an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, enabling the construction of complex molecules with desired pharmacological activities. This guide serves as a technical resource for researchers leveraging this versatile compound in their discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 7169-97-3 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O | [1][2][3][4] |

| Molecular Weight | 215.05 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder or needles | [2][3] |

| Melting Point | 175-179 °C | [2] |

| Purity | ≥98% (Typical) | [3] |

| Synonyms | N-(5-bromopyridin-2-yl)acetamide, 2-Acetylamino-5-bromopyridine | [1][2][3] |

Synthesis and Reactions

This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine. It serves as a valuable precursor for creating more complex molecules, primarily through cross-coupling reactions.

Synthesis of this compound

A common laboratory-scale synthesis involves the acetylation of 2-amino-5-bromopyridine.

-

Reaction Setup : To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1 equivalent), acetic anhydride (3 equivalents), and glacial acetic acid.

-

Reaction Conditions : Heat the mixture to 100 °C and stir for approximately 9 hours.

-

Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.

-

Work-up : Upon completion, cool the reaction mixture and carefully add water to quench the excess acetic anhydride. This will cause the product to precipitate.

-

Purification : Collect the solid product by filtration. Wash the filter cake with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v) to remove impurities. Dry the purified solid to obtain this compound.[2]

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond. This reaction is instrumental in synthesizing biaryl compounds, a common motif in kinase inhibitors. A representative protocol for the coupling of this compound with a pyrazole boronic acid pinacol ester, a key step in the synthesis of precursors for BRAF inhibitors, is detailed below.

-

Reaction Setup : In an oven-dried reaction vessel, combine this compound (1.0 equivalent), 1-methylpyrazole-4-boronic acid pinacol ester (1.2 equivalents), and potassium phosphate (K₃PO₄, 2.2 equivalents).

-

Catalyst Addition : Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition : Add a degassed mixture of 1,4-dioxane and deionized water (e.g., 4:1 v/v) via syringe.

-

Reaction Conditions : Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by TLC or LC-MS. Typical reaction times are between 12 and 24 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature.

-

Purification : The crude product can be purified by column chromatography on silica gel to yield the desired N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)acetamide.

Table 2: Representative Suzuki-Miyaura Reaction Parameters

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) |

| This compound | 1-Methylpyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 |

The workflow for this crucial synthetic step is illustrated in the following diagram.

References

- 1. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Acetamido-5-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetamido-5-bromopyridine, a key building block in medicinal chemistry and organic synthesis. This document details available experimental and theoretical spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support research and development activities.

Core Spectroscopic Data

The spectroscopic data for this compound (CAS No: 7169-97-3; Molecular Formula: C₇H₇BrN₂O; Molecular Weight: 215.05 g/mol ) are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | s | 3H | -CH₃ (acetyl) |

| Data not available | d | 1H | Pyridine H |

| Data not available | dd | 1H | Pyridine H |

| Data not available | d | 1H | Pyridine H |

| Data not available | br s | 1H | -NH (amide) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | -CH₃ (acetyl) |

| Data not available | C-Br (pyridine) |

| Data not available | CH (pyridine) |

| Data not available | CH (pyridine) |

| Data not available | CH (pyridine) |

| Data not available | C-N (pyridine) |

| Data not available | C=O (amide) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental and theoretical FT-IR data have been reported for this compound. The vibrational frequencies are consistent with the key functional groups present in the molecule.

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Experimental) | Wavenumber (cm⁻¹) (Calculated) | Intensity | Assignment |

| 3285 | 3287 | Strong | N-H Stretching |

| 3100 | 3102 | Medium | Aromatic C-H Stretching |

| 1685 | 1687 | Strong | C=O Stretching (Amide I) |

| 1580 | 1582 | Strong | N-H Bending (Amide II) |

| 1525 | 1527 | Strong | C=C/C=N Stretching (Pyridine) |

| 1460 | 1462 | Medium | CH₃ Asymmetric Bending |

| 1370 | 1372 | Medium | CH₃ Symmetric Bending |

| 1250 | 1252 | Strong | C-N Stretching |

| 825 | 827 | Strong | C-H Out-of-plane Bending |

| 650 | 652 | Medium | C-Br Stretching |

Data sourced from theoretical and experimental studies.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion | Description |

| 214/216 | [C₇H₇BrN₂O]⁺˙ | Molecular ion (M⁺˙) peak, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 172/174 | [M - C₂H₂O]⁺˙ | Loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, a common fragmentation for N-acetyl compounds. |

| 131 | [M - Br - CO]⁺ | Loss of a bromine radical followed by the loss of carbon monoxide. |

| 93 | [C₅H₅N₂]⁺ | Fragment corresponding to the aminopyridine cation radical after cleavage of the acetyl group and bromine. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a characteristic fragment for acetamides. |

Experimental Protocols

The following sections describe generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared by dissolving the compound in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where a small amount of the compound is ground with dry potassium bromide and pressed into a thin pellet.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS analysis, a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating the mass spectrum. For LC-MS, Electrospray Ionization (ESI) is a suitable technique for this polar molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-5-bromopyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of a bromine atom at the 5-position of the pyridine ring, activated by the electron-withdrawing nature of the ring nitrogen and modulated by the 2-acetamido group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this bromine atom, focusing on palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecular architectures.[1]

The strategic location of the bromine atom makes it an excellent handle for introducing a variety of functional groups, enabling the construction of libraries of compounds for drug discovery and development.[1][2] This document details the experimental protocols for key reactions, presents quantitative data for representative transformations, and provides visual diagrams of reaction mechanisms to facilitate a deeper understanding of the underlying principles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions provide efficient and versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While extensive data for this compound is not consolidated in a single source, the reactivity can be effectively illustrated by the closely related compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide. The following table summarizes the results of Suzuki coupling of this compound with various arylboronic acids.[3]

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [3]

| Coupling Partner (Arylboronic Acid) | Product | Yield (%) |

| Phenylboronic acid | N-[2-methyl-5-phenylpyridin-3-yl]acetamide | 85 |

| 4-Methylphenylboronic acid | N-[2-methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 82 |

| 4-Methoxyphenylboronic acid | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 88 |

| 4-Chlorophenylboronic acid | N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78 |

| 4-Fluorophenylboronic acid | N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide | 80 |

| 3-Nitrophenylboronic acid | N-[2-methyl-5-(3-nitrophenyl)pyridin-3-yl]acetamide | 75 |

-

In a Schlenk flask, dissolve this compound (1.0 equiv.) and the corresponding arylboronic acid (1.1–1.5 equiv.) in a suitable solvent such as 1,4-dioxane/water (4:1) or toluene.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₃PO₄ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80–100 °C and stir for 12–24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of N-aryl pyridine derivatives, which are common motifs in pharmaceuticals.

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines with Various Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | High |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | Good to High |

| Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | Good |

Note: The data in this table is representative of typical conditions for the Buchwald-Hartwig amination of bromopyridines and serves as a starting point for the optimization of reactions with this compound.

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution, and purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is particularly useful for the synthesis of alkynylpyridines.

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

| Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 96 |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 85 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | 65 | 92 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N (excess) | DMF | 65 | Good |

Note: The data in this table is based on reactions with various bromopyridines and provides a general guide for the Sonogashira coupling of this compound.[4][5][6]

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%).

-

Add a base, usually an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as a co-solvent.

-

Add the terminal alkyne (1.1–1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature to 100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Catalytic Cycle of Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. A reliable multikilogram-scale synthesis of 2-acetamido-5-vinylpyridine has been developed using a modified Heck reaction.

Table 4: Heck Ethylenation of this compound

| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Ethylene | Pd(OAc)₂ (1) | Tri-o-tolylphosphine (3.3)BINAP (0.25) | Et₃N (1.8) | Acetonitrile | 90 | 71.6 |

-

Charge a pressure reactor with this compound (1.0 equiv.), palladium acetate (1 mol%), tri-o-tolylphosphine (3.3 mol%), BINAP (0.25 mol%), and triethylamine (1.8 equiv.) in acetonitrile.

-

Pressurize the reactor with ethylene gas.

-

Heat the mixture to 90 °C and stir until the reaction is complete, as monitored by a suitable analytical method.

-

Cool the reactor, vent the ethylene, and work up the reaction mixture to isolate the 2-acetamido-5-vinylpyridine product.

General Experimental Workflow

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Other Reactions at the Bromine Position

Beyond palladium-catalyzed couplings, the bromine atom of this compound can participate in other important transformations, such as metal-halogen exchange to form organometallic intermediates.

-

Lithiation: Reaction with strong organolithium bases (e.g., n-butyllithium) at low temperatures can lead to the formation of the corresponding 5-lithiated species. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

-

Grignard Formation: While direct formation of a Grignard reagent from this compound can be challenging due to the presence of the acidic N-H proton, related bromopyridines can undergo Grignard formation under specific conditions, often involving an exchange reaction.

Conclusion

This compound is a highly versatile and valuable building block in modern organic synthesis. The reactivity of its bromine atom, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, provides medicinal chemists and materials scientists with a powerful toolkit for the construction of complex and diverse molecular structures. The detailed protocols and representative data presented in this guide serve as a practical resource for researchers engaged in the synthesis of novel compounds with potential applications in drug discovery and beyond. A thorough understanding of the reaction mechanisms and experimental parameters is crucial for the successful application of this important synthetic intermediate.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Acetamido Group: A Linchpin in the Reactivity of 2-Acetamido-5-bromopyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-acetamido-5-bromopyridine stands out as a versatile building block, where the acetamido group plays a crucial, multifaceted role in directing its reactivity. This guide provides a comprehensive analysis of how the electronic and steric properties of the acetamido group influence the synthetic transformations of this compound, including its synthesis, participation in palladium-catalyzed cross-coupling reactions, and susceptibility to electrophilic and nucleophilic substitution.

The Dual Nature of the Acetamido Group: Electronic and Steric Effects

The reactivity of the pyridine ring in this compound is fundamentally governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the electronic contributions of the acetamido and bromo substituents. The acetamido group (-NHCOCH₃) exhibits a dual electronic character. Through resonance, the nitrogen lone pair can donate electron density into the pyridine ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions. However, the acetyl portion of the group is electron-withdrawing through induction, which can modulate the overall electron density of the ring.

Synthesis of this compound

The synthesis of this compound is a key process, often serving as an intermediate in the preparation of 2-amino-5-bromopyridine. The acetamido group functions as a protecting group for the amine, which moderates the reactivity of the pyridine ring and prevents over-bromination.[1]

A typical synthetic workflow involves the acylation of 2-aminopyridine, followed by regioselective bromination at the 5-position, and subsequent hydrolysis if the unprotected amine is the desired product.[2]

Caption: Synthetic pathway to 2-amino-5-bromopyridine via this compound.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine[2]

-

N-Acylation: In a reaction vessel, 2-aminopyridine is treated with acetic anhydride (molar ratio of 1:1.6) and heated under reflux to yield 2-acetamidopyridine.

-

Bromination: The resulting 2-acetamidopyridine is then subjected to bromination using bromine (molar ratio of 1.1:1 relative to the initial 2-aminopyridine) at 50°C. This step selectively installs a bromine atom at the 5-position to give this compound.

-

Hydrolysis: The this compound is hydrolyzed at room temperature using a 50% sodium hydroxide solution to afford the final product, 2-amino-5-bromopyridine. The overall yield for this three-step process is reported to be 66.5%.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The acetamido group plays a significant role in these reactions by modulating the electronic properties of the pyridine ring and potentially acting as a directing group.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl structures. This compound can be effectively coupled with a range of arylboronic acids.

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90-100 | 75-85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 80-90 |

| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100-110 | 85-95 |

Note: Data is representative of Suzuki-Miyaura couplings with N-acyl-aminopyridines and may vary for this compound.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Reaction: Heat the mixture to 90-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a diverse range of substituted aminopyridines.

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | Good to Excellent |

| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | Good to High |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | High |

Note: This data is representative for the amination of bromopyridine substrates and should be used as a starting point for optimization.[2]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne.

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF/DMF | 25-100 | 70-90 |

| 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Toluene | 80 | 65-85 |

Note: Data is based on protocols for similar aminobromopyridines and may require optimization.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating acetamido group can facilitate such reactions. The directing effects of both the acetamido group (ortho, para-directing) and the bromine atom (ortho, para-directing) will influence the regioselectivity of the substitution. Given that the 5-position is occupied by bromine, and the 2-position by the acetamido group, electrophilic attack is most likely to occur at the 3-position (ortho to the acetamido group) or potentially the 6-position.

Nitration

Nitration of this compound is expected to be challenging due to the deactivating nature of the pyridine ring under strongly acidic conditions. However, related compounds like 2-acetamido-4-methyl-5-bromopyridine have been shown to undergo nitration.[3]

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions, which are electronically activated by the ring nitrogen. In this compound, the bromine is at the 5-position, which is not as activated as the 2- or 4-positions. Therefore, SNAr reactions at the C-Br bond are expected to be less facile compared to isomers with bromine at the 2- or 4-position. The acetamido group, being electron-donating by resonance, may further disfavor nucleophilic attack by increasing the electron density of the ring.

Directed ortho-Metalation (DoM)

The acetamido group is a known directed metalation group (DMG), capable of directing the deprotonation of an adjacent C-H bond by a strong base, such as an organolithium reagent.[4][5][6] In this compound, this could potentially lead to lithiation at the 3-position. The resulting organolithium species can then be trapped with various electrophiles, offering a powerful method for regioselective functionalization.

Caption: Logical workflow for Directed ortho-Metalation.

Conclusion

The acetamido group in this compound is a pivotal functional group that profoundly influences the molecule's reactivity. It serves as a valuable protecting group during synthesis, modulates the electronic properties of the pyridine ring for cross-coupling reactions, and offers potential for directed ortho-metalation. A thorough understanding of these roles is essential for the effective utilization of this versatile building block in the design and synthesis of novel compounds for pharmaceutical and materials applications.

References

- 1. heteroletters.org [heteroletters.org]

- 2. researchgate.net [researchgate.net]

- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Directed Ortho Metalation [organic-chemistry.org]

- 6. baranlab.org [baranlab.org]

The Pivotal Role of 2-Acetamido-5-bromopyridine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-Acetamido-5-bromopyridine has emerged as a versatile and highly valuable scaffold, offering medicinal chemists a reliable platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of kinase inhibitors for the treatment of inflammatory diseases and cancer.

A Versatile Intermediate in Drug Synthesis

This compound is a derivative of pyridine, a fundamental heterocyclic structure found in numerous pharmaceuticals. The presence of the acetamido group and a bromine atom at the 2- and 5-positions, respectively, bestows upon this molecule a unique reactivity profile that is highly advantageous for medicinal chemistry applications. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1]

The ability to readily introduce diverse molecular fragments at the 5-position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds into viable drug candidates.

Applications in Kinase Inhibitor Development

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and chronic inflammatory conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The 2-acetamidopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often acting as an ATP-competitive inhibitor by forming hydrogen bonds with the hinge region of the kinase domain.[1]

p38 MAP Kinase Inhibitors: The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines. Its inhibition is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). This compound serves as a critical starting material for the synthesis of potent p38 MAPK inhibitors. Through Suzuki coupling, various aryl or heteroaryl moieties can be introduced at the 5-position to interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is another critical pathway involved in the immune response. Dysregulation of this pathway is implicated in autoimmune disorders and myeloproliferative neoplasms. The development of JAK inhibitors has revolutionized the treatment of these conditions. The pyridine core of this compound can be elaborated through cross-coupling reactions to generate potent and selective JAK inhibitors.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of a representative p38 MAPK inhibitor synthesized using a 2-acetamidopyridine core. The IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, is a key measure of its potency.

| Compound ID | Target Kinase | IC50 (nM) |

| p38-MAPK-IN-4 | p38 MAPK | 35 |

Data is representative of compounds within this class.

Key Experimental Protocols

The synthesis of bioactive molecules using this compound relies on robust and well-established chemical transformations. Below are detailed protocols for the synthesis of the starting material and a key cross-coupling reaction.

Synthesis of this compound

This protocol describes the acetylation of 2-amino-5-bromopyridine.

Materials:

-

2-amino-5-bromopyridine

-

Pyridine

-

Acetyl chloride

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 1 g of 2-amino-5-bromopyridine in 29 ml of pyridine.

-

Add 0.61 ml of acetyl chloride to the solution at room temperature.

-

Stir the reaction mixture for 15 hours.

-

Add water to the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with brine.

-

Dehydrate the organic layer, filter, and concentrate under reduced pressure to yield this compound.[2]

Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

Aqueous Na₂CO₃ solution (2 M, 2 equivalents)

-

1,2-Dimethoxyethane (DME)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

-

Add DME and the aqueous Na₂CO₃ solution.

-

Heat the mixture to 80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Molecular Logic

To better understand the biological context and synthetic strategies involving this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust and efficient route to a diverse array of complex molecules. The successful application of this building block in the synthesis of potent kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics to address a wide range of human diseases. As drug discovery continues to evolve, the utility of such well-defined and reactive intermediates will undoubtedly remain a cornerstone of innovation.

References

2-Acetamido-5-bromopyridine: A Versatile Scaffold for Advanced Heterocyclic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Heterocyclic compounds, particularly those containing a pyridine nucleus, are foundational scaffolds in medicinal chemistry and materials science.[1][2] Their prevalence in FDA-approved drugs underscores their importance in interacting with biological targets. Among the myriad of building blocks used for their synthesis, 2-Acetamido-5-bromopyridine stands out as a particularly valuable and versatile precursor. Its structure features two key reactive sites: a bromine atom at the 5-position, ideal for transition metal-catalyzed cross-coupling reactions, and an acetamido group at the 2-position, which can act as a directing group or be hydrolyzed to the primary amine for further functionalization. This guide provides a comprehensive overview of the synthesis and application of this compound in constructing complex heterocyclic systems, complete with experimental protocols and quantitative data.

Synthesis of this compound

The most common and scalable synthesis of this compound begins with the readily available 2-aminopyridine. The process involves a two-step sequence: protection of the amino group via acetylation, followed by regioselective bromination at the electron-rich 5-position.[3][4] Protecting the amino group is crucial to prevent over-bromination and the formation of undesired di- and tri-substituted by-products.[3]

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[3][4] The synthesis of 2-acetamido-5-arylpyridines is of significant interest in drug discovery as the pyridine scaffold is a privileged motif in many biologically active compounds.[5] This document provides a detailed protocol for the Suzuki coupling reaction of 2-Acetamido-5-bromopyridine with various arylboronic acids, offering a robust method for the synthesis of a library of compounds for further investigation.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle, a widely accepted mechanism, consists of three primary steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][5]

Experimental Protocol

This section details a general procedure for the Suzuki coupling of this compound with arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., Potassium phosphate [K₃PO₄], 1.5 - 2.5 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), and potassium phosphate (1.5-2.5 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

-

Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be stirred to ensure proper mixing.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[6]

-

Heat the reaction mixture to 85-95 °C with vigorous stirring.[4]

-

Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15 hours.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture and dilute the filtrate with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-acetamido-5-arylpyridine.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled from literature reports on similar substrates and serves as a guideline for reaction optimization.

Table 1: Reaction Parameters for Suzuki Coupling of this compound

| Parameter | Recommended Condition | Reference |

| Substrate | This compound | - |

| Arylboronic Acid | 1.1 - 1.5 equivalents | [4] |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) | [4] |

| Base | Potassium phosphate (K₃PO₄) (1.5 - 2.5 equivalents) | [4] |

| Solvent | 1,4-Dioxane / Water (4:1 v/v) | [4] |

| Temperature | 85 - 95 °C | [4] |

| Reaction Time | > 15 hours | [4] |

Table 2: Representative Yields for Suzuki Coupling with Various Arylboronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Acetamido-5-phenylpyridine | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | 2-Acetamido-5-(4-methoxyphenyl)pyridine | Moderate to Good |

| 3 | 3-Chlorophenylboronic acid | 2-Acetamido-5-(3-chlorophenyl)pyridine | Moderate to Good |

| 4 | 4-Methylphenylboronic acid | 2-Acetamido-5-(p-tolyl)pyridine | Moderate to Good |

| 5 | 2-Thiopheneboronic acid | 2-Acetamido-5-(thiophen-2-yl)pyridine | Moderate to Good |

Note: "Moderate to Good" yields are based on similar reactions reported in the literature and can be optimized for specific substrates.[4]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent requirement.[1] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Acetamido-5-bromopyridine, a valuable building block in the synthesis of various biologically active compounds. The presence of the acetamido group and the pyridine nitrogen presents unique challenges, such as potential catalyst inhibition, which necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-substituted 2-acetamido-5-aminopyridine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and substrate scope. For challenging substrates like 2-substituted pyridines, sterically hindered and electron-rich phosphine ligands are often employed to prevent catalyst poisoning by the pyridine nitrogen.[2]

Data Presentation: Representative Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of bromopyridine substrates with various classes of amines. While specific data for this compound is limited in publicly available literature, these conditions, based on established methodologies for analogous substrates such as 2-amino-5-bromo-4-methylpyridine, provide a strong starting point for optimization.

Table 1: Buchwald-Hartwig Amination with Arylamines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |

| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |

| 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High |

Table 2: Buchwald-Hartwig Amination with Alkylamines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 6-12 | Good to Excellent |

| Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.0) | THF | 80 | 12-18 | High |

| Morpholine | Pd(OAc)₂ (2) | dppf (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | Moderate to Good |

Table 3: Buchwald-Hartwig Amination with Volatile Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dimethylamine (2.0 M in THF) | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 12-16 | High |

| Pyrrolidine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 10-14 | High |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These reactions are sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for Coupling with Aryl and Alkylamines

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, 2-4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

-

Anhydrous toluene or dioxane

-

Schlenk tube or other suitable reaction vessel

-

Magnetic stir bar

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the amine (if solid), the palladium precatalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

-

Add the anhydrous solvent via syringe. If the amine is a liquid, add it at this stage.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Volatile Amines

Materials:

-

This compound (1.0 equiv)

-

Volatile amine (e.g., dimethylamine, 2.0 M solution in THF, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

-

Sealable reaction tube

-

Magnetic stir bar

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.[1]

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by the solution of the volatile amine.

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: General workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Acetamido-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Acetamido-5-bromopyridine. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyridines, which are key structural motifs in numerous pharmaceutical agents and functional materials. The methodologies described herein detail common carbon-carbon and carbon-nitrogen bond-forming reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

General Reaction Mechanism